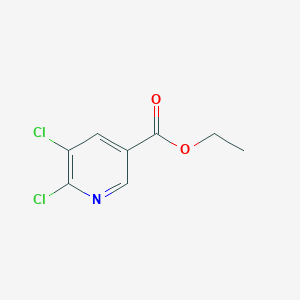

Ethyl 5,6-Dichloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQSPCCCBKQNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587925 | |

| Record name | Ethyl 5,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401566-69-6 | |

| Record name | 3-Pyridinecarboxylic acid, 5,6-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401566-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5,6-Dichloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5,6-Dichloronicotinate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction

Ethyl 5,6-dichloronicotinate, a halogenated pyridine derivative, stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical synthesis. Its strategic placement of chlorine atoms on the pyridine ring imparts unique reactivity, rendering it a versatile building block for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of this compound, covering its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and its significant applications in modern drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 401566-69-6 | |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 44 - 48 °C | |

| Purity | ≥98.0% (GC) | |

| Synonyms | 5,6-Dichloronicotinic acid ethyl ester, 5,6-Dichloropyridine-3-carboxylic acid ethyl ester, Ethyl 5,6-dichloropyridine-3-carboxylate |

Synthesis of this compound: A Proposed Protocol

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

5,6-Dichloronicotinic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-dichloronicotinic acid (1.0 eq).

-

Add a large excess of absolute ethanol, which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The product, being an ester, will be less polar than the starting carboxylic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting material), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5] Alternatively, for larger scales, recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate can be employed.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

δ 8.8 - 9.0 ppm (s, 1H): Aromatic proton at the 2-position of the pyridine ring.

-

δ 8.2 - 8.4 ppm (s, 1H): Aromatic proton at the 4-position of the pyridine ring.

-

δ 4.3 - 4.5 ppm (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.

-

δ 1.3 - 1.5 ppm (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.

¹³C NMR Spectroscopy (Predicted):

-

δ 164-166 ppm: Carbonyl carbon of the ester.

-

δ 150-155 ppm: Aromatic carbons C2 and C6.

-

δ 140-145 ppm: Aromatic carbon C5.

-

δ 130-135 ppm: Aromatic carbon C3.

-

δ 125-130 ppm: Aromatic carbon C4.

-

δ 61-63 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.

-

δ 13-15 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.

Mass Spectrometry (MS):

-

[M]+: Expected around m/z 219 and 221, showing the characteristic isotopic pattern for two chlorine atoms.

-

[M+H]+: Expected around m/z 220 and 222.

Infrared (IR) Spectroscopy:

-

~1730 cm⁻¹: Strong C=O stretching vibration of the ester.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1100-1300 cm⁻¹: C-O stretching vibration of the ester.

-

~700-850 cm⁻¹: C-Cl stretching vibrations.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1] The dichloropyridine core is a common scaffold in medicinal chemistry, and the ethyl ester provides a convenient handle for further chemical transformations.

Key Intermediate in the Synthesis of Avatrombopag

A significant application of the 5,6-dichloronicotinic acid scaffold, and by extension its ethyl ester, is in the synthesis of Avatrombopag . Avatrombopag is a second-generation, orally bioavailable thrombopoietin receptor agonist (TPO-RA) that is FDA-approved for the treatment of thrombocytopenia in patients with chronic liver disease who are scheduled to undergo a medical or dental procedure.

The synthesis of a key intermediate for Avatrombopag involves the use of a 5,6-dichloronicotinic acid derivative, highlighting the industrial relevance of this chemical entity.

Caption: Role of the 5,6-dichloronicotinate scaffold in Avatrombopag synthesis.

Safety and Toxicology

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, data for related chloropyridines suggest that they can be irritating to the skin, eyes, and respiratory tract. Chronic exposure to some pyridine derivatives has been associated with effects on the liver and central nervous system. It is therefore essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical intermediate of significant value in the fields of medicinal chemistry and agrochemical research. Its well-defined physicochemical properties and the versatile reactivity of its dichloropyridine core make it an attractive starting material for the synthesis of a wide range of complex molecules. The role of its parent acid in the synthesis of the FDA-approved drug Avatrombopag underscores its importance in the pharmaceutical industry. This guide provides researchers and drug development professionals with a comprehensive overview of this key building block, enabling its effective utilization in the discovery and development of novel therapeutic agents and other valuable chemical entities.

References

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

-

Fisher Scientific. This compound 98.0+%. [Link]

- Substituted piperazine compounds and methods and use thereof.

-

Otto Chemie Pvt. Ltd. Ethyl 4,6-dichloronicotinate, 98%. [Link]

-

Esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

PubChem. 5,6-Dichloronicotinic acid. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5,6-Dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for Ethyl 5,6-dichloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into the core chemical transformations, offering detailed, field-proven insights into the experimental choices and methodologies. This document is structured to provide both a high-level strategic understanding and granular, actionable protocols for the synthesis of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound is a halogenated pyridine derivative whose structural features make it a valuable building block in medicinal chemistry and materials science.[1] The presence of two chlorine atoms on the pyridine ring enhances its reactivity and provides multiple sites for functionalization, enabling the construction of complex molecular architectures.[1] This guide will focus on the most prevalent and practical synthetic routes to this compound, starting from readily available precursors.

Core Synthesis Strategy: From 6-Hydroxynicotinic Acid to this compound

A robust and widely applicable synthetic strategy for this compound commences with 6-hydroxynicotinic acid, a commercially available starting material. The overall transformation involves two key stages: the dichlorination of the pyridine ring and the subsequent esterification of the carboxylic acid functionality.

Caption: Synthesis of 5-Chloro-6-hydroxynicotinoyl chloride.

-

Experimental Protocol: [2] 1. Suspend 6-hydroxynicotinic acid (1.0 eq) in a suitable solvent such as chloroform. 2. Add a catalytic amount of pyridine. 3. Slowly add thionyl chloride (SOCl₂) (3.2 eq) to the suspension under reflux. 4. After the initial reaction, introduce chlorine (Cl₂) gas (1.96 eq) into the solution at an elevated temperature (e.g., 60°C). 5. Upon completion, cool the reaction mixture to room temperature to precipitate the product. 6. Isolate the 5-chloro-6-hydroxynicotinoyl chloride by filtration, wash with a non-polar solvent, and dry under vacuum.

-

Causality and Expertise: The use of thionyl chloride in the presence of pyridine first converts the carboxylic acid to the more reactive acyl chloride. This activation is crucial for the subsequent electrophilic chlorination. The pyridine acts as a catalyst, forming a reactive intermediate with thionyl chloride. The subsequent introduction of chlorine gas leads to the regioselective chlorination at the electron-rich 5-position of the pyridine ring.

Step 2: Synthesis of 5,6-Dichloronicotinic Acid

The intermediate, 5-chloro-6-hydroxynicotinoyl chloride, is then converted to 5,6-dichloronicotinic acid.

-

Reaction Scheme:

Caption: Synthesis of 5,6-Dichloronicotinic Acid.

-

Experimental Protocol: [2] 1. React the 5-chloro-6-hydroxynicotinoyl chloride (1.0 eq) with an excess of an acid chloride, such as thionyl chloride. 2. The resulting 5,6-dichloronicotinoyl chloride is then carefully hydrolyzed with water to yield 5,6-dichloronicotinic acid. 3. The product can be isolated by filtration and purified by recrystallization.

-

Trustworthiness and Validation: This two-step approach allows for the isolation and characterization of the intermediate, providing better control over the reaction and ensuring the purity of the final product. The hydrolysis of the final acid chloride should be performed cautiously to avoid unwanted side reactions.

Methodology B: Direct Dichlorination with Phosphorus Oxychloride (POCl₃)

A more direct and often higher-yielding approach involves the use of phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent. [3][4][5]This method is commonly employed for the conversion of hydroxypyridines to their corresponding chloropyridines. [6][7]

-

Reaction Scheme:

Caption: Direct Dichlorination with POCl₃.

-

Experimental Protocol:

-

To a flask charged with 6-hydroxynicotinic acid (1.0 eq), add an excess of phosphorus oxychloride (POCl₃).

-

Optionally, add phosphorus pentachloride (PCl₅) (typically 0.3-0.5 eq) to enhance the chlorination efficiency. [3] 3. Heat the reaction mixture to reflux for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

The precipitated 5,6-dichloronicotinic acid is collected by filtration, washed with cold water, and dried.

-

-

Expertise and Rationale: The combination of POCl₃ and PCl₅ is a potent chlorinating system. [4]POCl₃ alone can be effective, but the addition of PCl₅ often accelerates the reaction and ensures complete conversion, especially with less reactive substrates. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by chloride ions.

Part 2: Esterification of 5,6-Dichloronicotinic Acid

Once 5,6-dichloronicotinic acid is obtained, the final step is its conversion to the corresponding ethyl ester. Two common and effective methods are detailed below.

Methodology A: Fischer Esterification

This is a classic and straightforward method for esterification, particularly suitable for large-scale synthesis due to its cost-effectiveness.

-

Reaction Scheme:

Caption: Fischer Esterification of 5,6-Dichloronicotinic Acid.

-

Experimental Protocol:

-

Dissolve 5,6-dichloronicotinic acid (1.0 eq) in a large excess of absolute ethanol, which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium, and using a large excess of ethanol drives it towards the product side.

-

After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Remove the excess ethanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization.

-

-

Scientific Integrity: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol.

Methodology B: Esterification via Acyl Chloride

For substrates that may be sensitive to strong acidic conditions or for achieving higher yields on a smaller scale, conversion to the acyl chloride followed by reaction with ethanol is a preferred method.

-

Reaction Scheme:

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 5,6-Dichloronicotinate: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,6-dichloronicotinate is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of a diverse array of complex organic molecules. Its unique molecular architecture, featuring a pyridine ring substituted with two chlorine atoms and an ethyl ester group, imparts a high degree of reactivity and versatility, making it a valuable tool in medicinal chemistry and agrochemical research. The strategic positioning of the chloro and ester functionalities allows for selective chemical transformations, enabling the construction of novel molecular scaffolds with potential therapeutic or biological activity. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for professionals in drug discovery and development.

Molecular Structure and IUPAC Name

The fundamental identity of a chemical compound lies in its molecular structure and systematic nomenclature. This section provides a detailed description of the structure and IUPAC name of this compound.

Molecular Formula: C₈H₇Cl₂NO₂

Molecular Weight: 220.05 g/mol

IUPAC Name: ethyl 5,6-dichloropyridine-3-carboxylate

Synonyms: 5,6-Dichloronicotinic Acid Ethyl Ester, 5,6-Dichloropyridine-3-carboxylic Acid Ethyl Ester, Ethyl 5,6-dichloropyridine-3-carboxylate.[1]

CAS Number: 401566-69-6

Structural Representation

The molecular structure of this compound is characterized by a central pyridine ring. An ethyl carboxylate group is attached at the 3-position, while two chlorine atoms are substituted at the 5- and 6-positions.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in synthetic chemistry. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 44 - 48 °C | [1] |

| Purity | ≥98.0% (GC) | |

| Storage | Store at room temperature in a cool, dark place. |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical aspect for its utilization as a building block. While specific literature on the synthesis of the 5,6-dichloro isomer is sparse, a representative and widely applicable method for the synthesis of dichloronicotinate esters involves the chlorination of the corresponding dihydroxynicotinate precursor. The following protocol is adapted from the synthesis of the structurally related ethyl 4,6-dichloronicotinate and illustrates a robust and scalable approach.

Representative Synthesis: Chlorination of Ethyl Dihydroxynicotinate

The conversion of an ethyl dihydroxynicotinate to its corresponding dichloro derivative is typically achieved through a chlorination reaction using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Ethyl dihydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, slowly add ethyl dihydroxynicotinate to a stirred solution of phosphorus oxychloride.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Cautiously pour the cooled residue into a beaker of ice water with vigorous stirring.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its dichlorinated pyridine core. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of highly substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the two chlorine atoms and the ethyl ester group, facilitates SNAr reactions. This allows for the displacement of the chlorine atoms by various nucleophiles, including amines, alcohols, and thiols. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

Application in the Synthesis of Bioactive Molecules

While specific examples of drug candidates synthesized directly from this compound are not widely reported in publicly available literature, its structural isomer, ethyl 4,6-dichloronicotinate, is a well-documented precursor in the synthesis of various bioactive molecules. Given the similar reactivity profile, these examples serve as a strong indication of the potential applications of this compound.

For instance, ethyl 4,6-dichloronicotinate is a key intermediate in the synthesis of potent kinase inhibitors, which are a major class of anti-cancer drugs.[2] It is also used in the preparation of compounds targeting Heat Shock Protein 90 (Hsp90), another important target in cancer therapy.[2] Furthermore, derivatives of dichloronicotinates have been explored for their potential as anti-inflammatory agents.[3]

The general synthetic strategy involves the sequential or regioselective substitution of the two chlorine atoms to build up the desired molecular complexity. This versatility makes this compound a highly attractive starting material for the discovery and development of novel therapeutics and agrochemicals.[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as the ethyl group of the ester. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the two chlorinated carbons of the pyridine ring and the carbonyl carbon of the ester.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, and the vibrations of the pyridine ring.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be minimized. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for synthetic chemists, particularly those in the fields of medicinal chemistry and drug development. Its dichlorinated pyridine core provides a reactive platform for a wide range of chemical transformations, enabling the efficient synthesis of complex and highly functionalized molecules. While direct applications in marketed drugs are not yet prominent, its utility as a key intermediate in the synthesis of bioactive compounds, as demonstrated by its structural isomers, underscores its potential in the discovery of novel therapeutics and other functional materials. The information provided in this guide serves as a comprehensive resource for researchers and scientists looking to leverage the synthetic potential of this important chemical intermediate.

References

-

ResearchGate. Synthetic procedure for the preparation of substituted pyridines. Available at: [Link]

-

PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available at: [Link]

Sources

solubility of Ethyl 5,6-Dichloronicotinate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 5,6-Dichloronicotinate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on molecular structure and the principle of "like dissolves like," and provides a detailed, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile compound.

Introduction to this compound

This compound (CAS No. 401566-69-6) is a halogenated pyridine derivative recognized for its role as a versatile building block in synthetic chemistry.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an ethyl ester group, provides multiple reactive sites, making it a valuable precursor for complex, biologically active molecules.[1] Applications include the development of novel anti-inflammatory agents, anti-cancer therapies, and advanced agrochemicals such as pesticides and herbicides.[1]

The successful implementation of this compound in any synthetic or formulation workflow is critically dependent on its solubility. Proper solvent selection impacts:

-

Reaction Efficiency: Ensuring reactants are in the same phase is essential for optimal collision frequency and reaction rates.

-

Purification Processes: Techniques like recrystallization and chromatography rely on differential solubility to isolate the target compound from impurities.[2]

-

Formulation and Delivery: For final products, solubility in various excipients and biological media is a key determinant of bioavailability and efficacy.

This guide provides the theoretical and practical foundation necessary for a researcher to predict, determine, and leverage the solubility characteristics of this important intermediate.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before delving into its solubility.

| Property | Value | Source(s) |

| CAS Number | 401566-69-6 | [1][3] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][3] |

| Molecular Weight | 220.05 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [1][4] |

| Melting Point | 44 - 48 °C | [1][4] |

The compound's solid state and relatively low melting point suggest that crystal lattice energy will be a significant factor to overcome during dissolution.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Features: The nitrogen atom in the pyridine ring and the carbonyl (C=O) and ether (C-O-C) functionalities of the ethyl ester group introduce polarity and make the molecule a hydrogen bond acceptor.

-

Non-Polar Features: The aromatic pyridine ring, the two chlorine atoms, and the ethyl group contribute to the molecule's non-polar, lipophilic character.

This duality implies that the compound is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit significant solubility in solvents of intermediate polarity.

Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can predict the compound's relative solubility across different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents possess strong dipoles that can interact effectively with the polar ester and pyridine functionalities, while their organic nature accommodates the non-polar regions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of chlorine atoms in both the solute and solvent leads to favorable dipole-dipole and van der Waals interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors to the ester and pyridine nitrogen, but their strong hydrogen-bonding network may be partially disrupted by the non-polar parts of the solute. A related compound, ethyl 4,6-dichloronicotinate, is reported to be soluble in methanol.[7][8] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions, making them suitable for dissolving compounds with mixed characteristics. |

| Esters | Ethyl Acetate | Moderate to High | As an ester itself, ethyl acetate shares structural similarity with the solute's functional group, promoting favorable interactions. |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low | The significant polarity of the ester and pyridine ring is incompatible with the purely non-polar nature of these solvents. |

| Aqueous | Water | Very Low / Insoluble | The large non-polar surface area and lack of strong hydrogen-bond donating groups on the solute prevent it from dissolving effectively in the highly polar, strongly hydrogen-bonded network of water. |

Experimental Determination of Solubility

While theoretical prediction provides a valuable starting point, quantitative data must be determined empirically. The following protocol outlines a robust method for determining the solubility of this compound using the equilibrium shake-flask method followed by HPLC analysis. This protocol is adapted from standard methodologies for small organic molecules.[8]

Objective

To determine the saturation concentration (solubility) of this compound in a range of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (>98% purity)[4]

-

Selected solvents (HPLC grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane

-

Analytical balance

-

2 mL glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

Step-by-Step Protocol

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound (approx. 50-100 mg) to a vial containing a known volume (e.g., 1.0 mL) of the selected solvent. The key is to ensure solid material remains undissolved. b. Securely cap the vials to prevent solvent evaporation. c. Repeat for each solvent to be tested.

-

Equilibration: a. Place the vials in a constant temperature shaker set to 25 °C. b. Agitate the vials for a minimum of 24 hours to ensure the solution reaches equilibrium. A longer period (48-72 hours) may be necessary and should be validated.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. b. Centrifuge the vials (e.g., at 5000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Sample Preparation for Analysis: a. Carefully withdraw a small aliquot of the clear supernatant using a pipette. b. Immediately filter the aliquot through a syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates. c. Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration within the calibrated range of the HPLC method.

-

HPLC Analysis: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration). c. Analyze the diluted sample from step 4c. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the original concentration of the saturated solution by multiplying the concentration measured by HPLC by the dilution factor used. b. Express the final solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solubility determination protocol.

Caption: Workflow for quantitative solubility determination.

Conclusion for the Professional

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for its efficient and successful application in research and development. This guide establishes that while quantitative data is not widely published, a robust solubility profile can be predicted based on its molecular structure. The compound is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in polar protic solvents and lower solubility in non-polar media.

For drug development professionals and synthetic chemists, the provided experimental protocol offers a self-validating and reliable method to generate the precise, quantitative data needed for process optimization, purification strategy development, and formulation design. Adherence to these principles and methods will undoubtedly accelerate research timelines and lead to more robust and reproducible outcomes.

References

-

FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016). Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

IndiaMART. (n.d.). Ethyl Nicotinate CAS 614-18-6. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

Unknown. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (2021). Solubility Tests for Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Otto Chemie Pvt. Ltd. (n.d.). Ethyl 4,6-dichloronicotinate, 98% 40296-46-6 India. Retrieved from [Link]

-

NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 401566-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Safe Handling of Ethyl 5,6-Dichloronicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

Ethyl 5,6-dichloronicotinate (CAS No. 401566-69-6) is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a dichlorinated pyridine ring, imparts unique reactivity that is valuable for developing anti-inflammatory agents, anti-cancer drugs, and advanced crop protection solutions.[1] However, the same structural features that make it a valuable synthetic building block also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not fully available, information from structurally related dichlorinated pyridine and nicotinic acid derivatives provides a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and acute toxicity upon exposure.

1.1 Summary of Known and Inferred Hazards

Based on data from analogous compounds, this compound should be handled as a substance that is:

-

Harmful if swallowed. [2]

-

Causes skin irritation. [2]

-

Causes serious eye irritation. [2]

-

May cause respiratory irritation. [2]

These hazards are summarized in the Globally Harmonized System (GHS) classification table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data inferred from structurally similar compounds.

1.2 Physical and Chemical Properties

Understanding the physical state of the compound is crucial for anticipating its behavior and potential for exposure.

| Property | Value | Source |

| CAS Number | 401566-69-6 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 44 - 48 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

The compound's solid, crystalline nature at room temperature means the primary exposure risk during handling is the inhalation of airborne dust or direct contact with the solid material.[4]

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach

To mitigate the risks associated with handling this compound, a multi-layered approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective control measures to eliminate or reduce hazards.

Caption: Hierarchy of controls for managing exposure risks.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the worker.

-

Chemical Fume Hood: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood to prevent the inhalation of dust particles.[5]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

2.2 Administrative Controls: Standardizing Safe Work Practices

These controls involve establishing safe work procedures and providing comprehensive training.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for this compound before commencing any work.[6]

-

Restricted Access: Designate specific areas for handling and storing the compound, with access limited to authorized and trained personnel.

2.3 Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is required for all handling activities, even when engineering and administrative controls are in place.[5]

| Protection Type | Required PPE | Specifications and Rationale |

| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards to protect against dust and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing.[7] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if they become contaminated.[5] |

| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. Ensure it is fully buttoned. |

| Respiratory Protection | Fume Hood / Respirator | All handling should occur in a fume hood.[5] If a fume hood is not available or if there is a potential for exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an appropriate particulate filter should be used by trained personnel. |

Section 3: Step-by-Step Handling and Storage Protocols

3.1 Safe Handling Workflow

-

Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, gloves).[7]

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

-

Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands with soap and water.[8] Clean any contaminated surfaces within the fume hood.

3.2 Storage Requirements

Proper storage is critical to maintaining the compound's stability and preventing accidental release.

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[9]

-

Ignition Sources: Store away from heat, sparks, and open flames.[9]

Section 4: Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.

4.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

4.2 Spill Response Protocol

The appropriate response depends on the scale of the spill.

Caption: Decision tree for responding to a chemical spill.

-

For Minor Spills (inside a fume hood):

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9]

-

Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

For Major Spills (outside a fume hood or large quantity):

-

Evacuate the immediate area and alert all nearby personnel.

-

If safe to do so, close the doors to the area to contain any dust or vapors.

-

Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[9]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8]

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Never dispose of this chemical down the drain or in regular trash.

Conclusion

This compound is a valuable chemical intermediate whose safe use hinges on a proactive and informed approach to safety. By understanding its potential hazards and rigorously applying the hierarchy of controls—from engineering solutions like fume hoods to meticulous personal protective equipment protocols—researchers can mitigate risks effectively. Adherence to the detailed handling, storage, and emergency procedures outlined in this guide is paramount to ensuring a safe laboratory environment for the advancement of science.

References

- Safety Data Sheets. (n.d.). This compound. Retrieved from [A specific URL was not available in the search result, but the existence of an SDS was noted].

- Sigma-Aldrich. (2024, August 6). Safety Data Sheet. Retrieved from [A specific URL was not available in the search result, but the content was cited].

- Thermo Fisher Scientific. (2009, April 8). Safety Data Sheet. Retrieved from [A specific URL was not available in the search result, but the content was cited].

-

Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [A specific URL was not available in the search result, but the content was cited].

- [Supplier Name]. (2023, February 14). Safety Data Sheet. Retrieved from [A specific URL was not available in the search result, but the content was cited].

- Fisher Scientific. (2008, June 23). Safety Data Sheet. Retrieved from [A specific URL was not available in the search result, but the content was cited].

- Sigma-Aldrich. (2025, January 2). Safety Data Sheet. Retrieved from [A specific URL was not available in the search result, but the content was cited].

- Fisher Scientific. (2011, February 9). Safety Data Sheet. Retrieved from [A specific URL was not available in the search result, but the content was cited].

- [Institution Name]. (n.d.). Pyridine Safety Procedures. Retrieved from [A specific URL was not available in the search result, but the content was cited].

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

- Brazda, F. G., & Coulson, R. A. (1946). Toxicity of nicotinic acid and some of its derivatives. Proceedings of the Society for Experimental Biology and Medicine, 62, 19.

-

CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

-

PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]

-

Fisher Scientific Canada. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound | 401566-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

A Technical Guide to High-Purity Ethyl 5,6-Dichloronicotinate for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the procurement of high-purity starting materials is a critical, non-negotiable cornerstone of successful research. The isomeric purity, impurity profile, and batch-to-batch consistency of a key building block like Ethyl 5,6-Dichloronicotinate can profoundly impact reaction yields, downstream purification efforts, and ultimately, the biological activity and safety of target compounds. This guide provides an in-depth technical overview of sourcing and qualifying high-purity this compound, offering practical insights and robust analytical protocols to ensure the integrity of your research.

The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 401566-69-6) is a versatile heterocyclic building block, valued for its role as a precursor in the synthesis of a wide range of pharmaceutical agents.[1] Its dichlorinated pyridine core presents two reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This compound is a key intermediate in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents.[1] The precise placement of the chloro-substituents at the 5- and 6-positions offers a unique electronic and steric profile, influencing the reactivity and ultimately the biological activity of its derivatives.

Given its foundational role, the quality of this compound is paramount. Impurities arising from the synthesis can carry through to subsequent steps, leading to a cascade of undesirable side reactions, complex purification challenges, and potentially confounding biological data.

Commercial Availability and Supplier Evaluation

A survey of the chemical supplier landscape reveals several reputable sources for this compound. The key to successful procurement lies not just in identifying a supplier, but in critically evaluating the quality and consistency of their material.

| Supplier/Distributor | Typical Purity Specification | Analytical Method Cited | CAS Number |

| Chem-Impex | ≥ 98% | GC | 401566-69-6 |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | 401566-69-6[2][3] |

| Fisher Scientific (distributor for TCI) | 98.0+% | Not specified | 401566-69-6[4] |

| Lab Pro Inc. | Min. 98.0% | GC | 401566-69-6[5] |

While most suppliers specify a purity of ≥98% by Gas Chromatography (GC), this single value on a Certificate of Analysis (CoA) is often insufficient for rigorous drug development applications. A deeper understanding of the potential impurity profile is essential.

Understanding the Synthesis and Potential Impurity Profile

To anticipate potential impurities, it is crucial to understand the likely synthetic route. While specific proprietary methods may vary, a common approach to synthesizing dichloronicotinates involves the chlorination of a dihydroxynicotinate precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).

A logical, though hypothetical, synthetic pathway for this compound is depicted below. This understanding is critical for identifying potential process-related impurities.

Caption: Hypothetical pathway for impurity formation in this compound synthesis.

Based on this, the most common process-related impurities to be aware of are:

-

Unreacted Starting Material: Residual Ethyl 5,6-dihydroxynicotinate.

-

Mono-chlorinated Intermediates: Such as Ethyl 5-chloro-6-hydroxynicotinate or Ethyl 6-chloro-5-hydroxynicotinate.

-

Positional Isomers: Depending on the starting material, other dichlorinated isomers could be present.

-

Hydrolysis Product: 5,6-Dichloronicotinic acid, formed by the hydrolysis of the ethyl ester, particularly if the work-up is not carefully controlled.[6]

-

Reagent-derived Impurities: Phosphorus-containing byproducts from the use of POCl₃.[6]

A Self-Validating Protocol for Quality Assessment

Relying solely on a supplier's CoA is not a self-validating system. Independent verification is crucial. The following workflow provides a robust system for qualifying incoming batches of this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 401566-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 401566-69-6 | TCI AMERICA [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 5,6-Dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5,6-Dichloronicotinate, a key chemical intermediate in the pharmaceutical and agrochemical industries. Due to a lack of publicly available experimental spectra for this specific isomer, this guide leverages high-quality predicted spectroscopic data. To ensure scientific rigor, a comparative analysis with the closely related isomer, Ethyl 4,6-dichloronicotinate, for which some experimental data is available, is included. This approach allows for a robust interpretation of the expected spectral features of this compound.

Introduction to this compound

This compound (CAS No. 401566-69-6) is a derivative of nicotinic acid featuring two chlorine substituents at the 5 and 6 positions of the pyridine ring and an ethyl ester at the 3-position.[1][2][3][4] This substitution pattern enhances its reactivity, making it a valuable building block in organic synthesis.[1] Its applications are found in the development of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals.[1]

Chemical Structure:

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Theoretical Framework

¹H NMR spectroscopy reveals the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Chemical shifts (δ) are influenced by the electron density around the nucleus, which is affected by the presence of electronegative atoms and aromatic systems.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the ethyl group protons. The electron-withdrawing effects of the two chlorine atoms and the ethyl ester group will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~8.7 | Doublet | H-2 |

| ~8.3 | Doublet | H-4 |

| ~4.4 | Quartet | -OCH₂CH₃ |

| ~1.4 | Triplet | -OCH₂CH₃ |

Interpretation:

-

The two aromatic protons at positions 2 and 4 are expected to appear as doublets due to coupling with each other. Their downfield chemical shifts are a result of the deshielding effect of the electronegative nitrogen atom and the chlorine atoms.

-

The methylene protons (-OCH₂-) of the ethyl group are predicted to be a quartet due to coupling with the three methyl protons.

-

The methyl protons (-CH₃) of the ethyl group are expected to appear as a triplet due to coupling with the two methylene protons.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~164 | C=O (ester) |

| ~150 | C-6 (C-Cl) |

| ~148 | C-2 |

| ~145 | C-5 (C-Cl) |

| ~135 | C-4 |

| ~128 | C-3 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

The carbonyl carbon of the ester group is expected at the most downfield position.

-

The carbons attached to the chlorine atoms (C-5 and C-6) and the nitrogen atom (C-2 and C-6) will also be significantly downfield.

-

The carbons of the ethyl group will appear at the most upfield positions.

Comparative Analysis with Ethyl 4,6-dichloronicotinate

A comparison with the experimental ¹H NMR data of the isomer Ethyl 4,6-dichloronicotinate highlights the influence of the chlorine atom positions on the chemical shifts.[5]

| Compound | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

| This compound (Predicted) | H-2 | ~8.7 | Doublet |

| H-4 | ~8.3 | Doublet | |

| Ethyl 4,6-dichloronicotinate (Experimental) [5] | H-2 | 8.80 | Singlet |

| H-5 | 7.95 | Singlet |

The key difference is the expected multiplicity of the aromatic protons. In the 5,6-dichloro isomer, the two aromatic protons are adjacent and will show coupling, resulting in doublets. In the 4,6-dichloro isomer, the aromatic protons are not adjacent, and thus appear as singlets.[5]

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting IR spectrum shows absorption bands characteristic of different functional groups.

Predicted IR Spectrum of this compound

The predicted IR spectrum of this compound will be dominated by strong absorptions from the carbonyl group of the ester and various vibrations of the dichlorinated pyridine ring.

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1450 | C=C and C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (ester) |

| ~850-750 | C-Cl stretch |

Interpretation:

-

A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

-

The C=C and C=N stretching vibrations of the pyridine ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.

-

The C-O stretching of the ester will be observed around 1250 cm⁻¹.

-

The C-Cl stretching vibrations are expected in the fingerprint region, typically between 850 and 750 cm⁻¹.

Comparative Analysis with Ethyl 4,6-dichloronicotinate

The predicted IR spectrum of this compound is expected to be very similar to that of Ethyl 4,6-dichloronicotinate, as they contain the same functional groups. Minor differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution pattern of the chlorine atoms on the pyridine ring.

Experimental Protocol for IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent (e.g., chloroform).

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Theoretical Framework

In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) gives the molecular weight of the compound. The fragmentation of the molecular ion provides clues about the molecule's structure.

Predicted Mass Spectrum of this compound

-

Molecular Ion (M+): The molecular weight of this compound is 220.05 g/mol .[1][2][3] The mass spectrum will show a molecular ion peak cluster corresponding to the different isotopes of chlorine. Due to the presence of two chlorine atoms, the isotopic pattern will be characteristic:

-

M+ (containing two ³⁵Cl atoms): m/z ≈ 219

-

M+2 (containing one ³⁵Cl and one ³⁷Cl atom): m/z ≈ 221

-

M+4 (containing two ³⁷Cl atoms): m/z ≈ 223 The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

-

-

Fragmentation Pattern: Plausible fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and chlorine atoms.

| Predicted m/z | Plausible Fragment |

| 190/192/194 | [M - C₂H₅]+ |

| 174/176/178 | [M - OC₂H₅]+ |

| 146/148 | [M - COOC₂H₅]+ |

| 111 | [M - COOC₂H₅ - Cl]+ |

Interpretation:

The fragmentation pattern will provide evidence for the presence of the ethyl ester group and the dichlorinated pyridine core. The loss of a fragment with a mass of 45 Da is indicative of the loss of the ethoxy group.

Comparative Analysis with Ethyl 4,6-dichloronicotinate

The molecular ion peak and isotopic pattern for Ethyl 4,6-dichloronicotinate will be identical to that of the 5,6-isomer, as they have the same molecular formula. The fragmentation patterns are also expected to be very similar, though minor differences in the relative abundances of certain fragment ions might be observed. The reported ESI-MS for Ethyl 4,6-dichloronicotinate shows an [M+H]⁺ ion at m/z 220.1, which is consistent with the expected molecular weight.[5]

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer can be used.

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable m/z range.

-

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

MS Analysis Workflow

Caption: Workflow for mass spectrometric analysis.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The predicted ¹H and ¹³C NMR, IR, and mass spectra provide a comprehensive spectroscopic profile that is essential for the identification and characterization of this important chemical intermediate. The comparative analysis with its isomer, Ethyl 4,6-dichloronicotinate, offers additional confidence in the interpretation of the predicted data. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling them to verify its structure and purity with a high degree of certainty.

References

-

Chem-Impex. This compound. [Link]

-

Appchem. This compound. [Link]

-

J&K Scientific. 5,6-Dichloronicotinic acid ethyl ester, 98%. [Link]

Sources

The Dichloronicotinate Scaffold: A Technical Guide to Unlocking Potential in Medicinal Chemistry

Introduction: The Strategic Value of the Halogenated Pyridine Core

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, a foundational structure frequently found in bioactive molecules. Its nitrogen atom provides a key hydrogen bond acceptor site and influences the molecule's solubility and metabolic stability. The strategic functionalization of this core is paramount to modern drug discovery. The introduction of halogen atoms, particularly chlorine, onto the pyridine ring dramatically alters its chemical personality. It creates an electron-deficient system, activating the ring for a variety of chemical transformations and providing vectors for molecular growth.

This guide focuses on the dichloronicotinate framework, specifically Ethyl 5,6-Dichloronicotinate and its extensively studied isomer, Ethyl 4,6-Dichloronicotinate. While both molecules serve as versatile building blocks, the available research provides a far more detailed roadmap for the 4,6-isomer. This document will leverage the rich, field-proven data on Ethyl 4,6-Dichloronicotinate as a comprehensive case study to illustrate the chemical principles and synthetic strategies that medicinal chemists can apply to the dichloronicotinate class as a whole, including the promising yet less-explored this compound. We will explore the causality behind synthetic choices, present actionable protocols, and map the journey from starting material to potent biological inhibitors.

Comparative Analysis: Physicochemical Properties and Reactivity Profile

The positioning of the two chlorine atoms on the nicotinic acid backbone is not a trivial detail; it fundamentally governs the molecule's reactivity. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in its functionalization.[1]

| Property | This compound | Ethyl 4,6-Dichloronicotinate |

| Synonyms | 5,6-Dichloronicotinic Acid Ethyl Ester | 4,6-Dichloronicotinic Acid Ethyl Ester[1] |

| CAS Number | 401566-69-6 | 40296-46-6[2] |

| Molecular Formula | C₈H₇Cl₂NO₂ | C₈H₇Cl₂NO₂[2] |

| Molecular Weight | 220.05 g/mol | 220.05 g/mol [2] |

| Appearance | White to almost-white powder or crystal | White to orange/green powder or crystals[2] |

| Reactivity Principle | Serves as an intermediate in pharmaceutical and agrochemical synthesis.[3] The chlorine atoms are leaving groups for substitution reactions. | Highly versatile building block with two reactive sites for nucleophilic substitution.[1][4] The C4 chlorine is generally more reactive than the C6 chlorine.[1] |

The key distinction lies in the regioselectivity of substitution. For Ethyl 4,6-Dichloronicotinate, the chlorine at the 4-position is para to the ring nitrogen and is significantly more activated towards nucleophilic attack than the chlorine at the 6-position.[1] This differential reactivity is a powerful tool, allowing for controlled, sequential introduction of different nucleophiles to build molecular complexity in a predictable manner. While less documented, the chlorine atoms on this compound are also activated, providing two handles for synthetic elaboration, though their relative reactivity may differ, offering an alternative substitution pattern for scaffold diversification.

Application Focus: Crafting Kinase Inhibitors from a Dichloronicotinate Core

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[4] Consequently, kinase inhibitors are a major focus of oncology drug development. Ethyl 4,6-Dichloronicotinate has proven to be an exceptionally valuable starting material for synthesizing a variety of potent kinase inhibitors.[4]

Case Study: Synthesis of Pyrido[2,3-d]pyrimidine-Based Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of inhibitors for kinases such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[4] Ethyl 4,6-Dichloronicotinate is a crucial precursor for constructing this privileged scaffold.[4]

The synthetic logic involves leveraging the higher reactivity of the C4-chloro position. A typical first step is an SNAr reaction with an amine. The resulting 4-amino-6-chloronicotinate can then be elaborated through a series of reactions, including cyclization, to form the fused bicyclic pyridopyrimidine system. This core can then be further functionalized to fine-tune potency, selectivity, and pharmacokinetic properties.[4]

Workflow: From Dichloronicotinate to Bioactive Scaffold

The following diagram outlines a generalized synthetic workflow for converting Ethyl 4,6-Dichloronicotinate into a functionalized pyridopyrimidine core, ready for final diversification into candidate kinase inhibitors.

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine kinase inhibitors.

Application in Hsp90 Inhibitor Development

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell survival and proliferation.[4] Hsp90 inhibitors represent a powerful anti-cancer strategy. Ethyl 4,6-Dichloronicotinate has been utilized in the synthesis of novobiocin analogs and other compounds that function as Hsp90 inhibitors.[4]

The Hsp90 protein functions in a dynamic cycle dependent on ATP binding and hydrolysis. Small molecule inhibitors often act by competitively binding to the ATP pocket in the N-terminal domain of Hsp90, which blocks the chaperone cycle and leads to the degradation of client proteins.

Signaling Pathway: Mechanism of Hsp90 Inhibition

Caption: The Hsp90 chaperone cycle and the point of inhibitor intervention.

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for a key transformation using Ethyl 4,6-Dichloronicotinate. This process is foundational and serves as a self-validating system for researchers entering this area.

Protocol 1: Synthesis of Ethyl 4-(alkylamino)-6-chloronicotinate via SNAr